molecular formula C34H31N5O4S B2509525 N-benzyl-6-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)thio]benzimidazo[1,2-c]quinazoline-3-carboxamide CAS No. 443670-68-6

N-benzyl-6-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)thio]benzimidazo[1,2-c]quinazoline-3-carboxamide

Cat. No. B2509525
CAS RN: 443670-68-6
M. Wt: 605.71
InChI Key: YKIWMTNMZCWGGF-UHFFFAOYSA-N
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Description

The compound appears to be a complex heterocyclic molecule that includes several pharmacophore elements which are known to exhibit biological activity. The presence of a benzimidazo[1,2-c]quinazoline core suggests that the compound could be of interest in medicinal chemistry, as similar structures have been associated with various biological activities, including antihypertensive and antiasthmatic effects .

Synthesis Analysis

The synthesis of related benzimidazo[1,2-c]quinazoline derivatives has been reported through the cyclization of 3-(2-aminophenyl)quinazoline-2-thioxo-4-ones, followed by alkylation to yield S-alkyl derivatives . The process involves condensation of 2-carboxymethylphenylisothiocyanates with o-phenylenediamine, followed by cyclization in a mixture of N,N-dimethylformamide and acetic acid. Although the specific synthesis of the compound is not detailed in the provided papers, the methods described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzimidazo[1,2-c]quinazoline derivatives is characterized by the presence of a fused benzimidazole system, which is expected to contribute to the compound's biological activity. The structure of these compounds has been confirmed by mass spectrometry and proton NMR, with strong signals for molecular ions indicating the presence of the desired heterocyclic system .

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes cyclization and alkylation reactions. The cyclization step is crucial for forming the polycondensed heterocyclic system, while alkylation allows for the introduction of various side chains that can modulate the biological activity of the molecules . The specific chemical reactions that the compound would undergo are not detailed, but it is likely that it would exhibit similar reactivity patterns.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not provided, related benzimidazo[1,2-c]quinazoline derivatives are likely to have properties suitable for biological activity. These properties may include solubility in organic solvents, stability under physiological conditions, and the ability to interact with biological targets through various non-covalent interactions . The presence of dimethoxyphenyl groups suggests potential for increased lipophilicity, which could influence the compound's pharmacokinetic profile.

Scientific Research Applications

Synthesis and Derivatives

Research has been conducted on various synthesis methods and derivatives of complex heterocyclic compounds similar to N-benzyl-6-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)thio]benzimidazo[1,2-c]quinazoline-3-carboxamide. These compounds, including benzimidazoles, quinazolinones, and their derivatives, are synthesized through reactions involving amino-acids, acyl halides, urea, or potassium cyanate, leading to a range of heterocyclic compounds with potential biological activities. For instance, the synthesis of polynuclear heterocycles has been explored, producing compounds with structures related to the chemical , which are of interest due to their potential as biologically active substances (Alkhader, Perera, Sinha, & Smalley, 1979).

Biological Activities

The focus on these compounds is due to their promising biological and pharmacological properties. Some derivatives have shown antihypertensive activity, efficacy as alpha 1-adrenoceptor antagonists, and potential in treating allergic and asthmatic conditions. This highlights the importance of such compounds in medicinal chemistry and drug development, further justifying the interest in their synthesis and functionalization (Ivachtchenko, Kovalenko, & Drushlyak, 2002).

Antimicrobial and Antioxidant Activities

Furthermore, derivatives of benzimidazole, including those synthesized from reactions involving amino-derivatives of benzimidazole with carboxylic acids, have been screened for antimicrobial and antioxidant activities. These studies reveal that incorporating heterocyclic rings and open-chain counterparts into the benzimidazole structure enhances the biological activity of the compounds, offering potent antimicrobial and antioxidant properties (Sindhe, Bodke, Kenchappa, Telkar, Chandrashekar, & Vinoda, 2016).

Cytotoxic Activities

Another area of research involves the evaluation of carboxamide derivatives of heterocyclic compounds for their cytotoxic activities against various cancer cell lines. This research is crucial for the development of new anticancer agents, indicating the potential of these compounds in cancer therapy (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

properties

IUPAC Name

N-benzyl-6-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H31N5O4S/c1-42-29-15-12-22(18-30(29)43-2)16-17-35-31(40)21-44-34-38-27-19-24(33(41)36-20-23-8-4-3-5-9-23)13-14-25(27)32-37-26-10-6-7-11-28(26)39(32)34/h3-15,18-19H,16-17,20-21H2,1-2H3,(H,35,40)(H,36,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIWMTNMZCWGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=CC=C4)C5=NC6=CC=CC=C6N52)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H31N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

605.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide

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